REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[CH:11]1(Br)[CH2:15][CH2:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH:11]1([O:10][C:9]2[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=2[OH:1])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3.4|
|
Name
|
4
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.15 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.15 kg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
3.1 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Br
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
in the range of 25-35° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
STIRRING
|
Details
|
under stirring for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was maintained at 75-80° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
was brought to 25-35° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The inorganic salt cake was washed with DMF (300 ml×2)
|
Type
|
WASH
|
Details
|
the washings with filtrate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated at temperature below 75° C. under high vaccum
|
Type
|
CUSTOM
|
Details
|
Add toluene (2 L) to the residue of distil of the residual DMF
|
Type
|
DISTILLATION
|
Details
|
Add toluene (2 L) to the resulting mass and distill off the traces of DMF
|
Type
|
ADDITION
|
Details
|
To the resulting mass, add toluene (5.7 L), celite (300 g), activated charcoal (100 g), 5% sodium hydroxide solution (1.2 L)
|
Type
|
TEMPERATURE
|
Details
|
cool to 10-15° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
Separate the organic and aqueous layer
|
Type
|
EXTRACTION
|
Details
|
The organic layer was repeatedly extracted with 5% sodium hydroxide solution (1.2 L×5)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with toluene (2 L×2)
|
Type
|
CUSTOM
|
Details
|
separate the aqueous layer
|
Type
|
CUSTOM
|
Details
|
was adjusted to acidic 2-3 with conc. HCl (1.1 L) at 10-15° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water(2 L×3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in the hot air oven below 60° C. temp
|
Type
|
CUSTOM
|
Details
|
about 920-950 g, yield 54%-56% purity 98-99%, m.p 87-89° C
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)OC1=C(C=C(C=O)C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |